2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Bioisostere Selection

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 723286-98-4) is a fluorinated heterocyclic intermediate featuring a 1,3,4-oxadiazole core substituted with an electrophilic chloromethyl group and an electron-withdrawing trifluoromethyl moiety. This substitution pattern confers distinct physicochemical properties including a measured LogP of 1.82720, LogD (pH 7.4) of 0.87048745, a topological polar surface area of 38.9 Ų, and boiling point of 144.3°C at 760 mmHg, with solubility in chloroform, dichloromethane, ethyl acetate, and methanol.

Molecular Formula C4H2ClF3N2O
Molecular Weight 186.52 g/mol
CAS No. 723286-98-4
Cat. No. B023810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS723286-98-4
Synonyms2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole
Molecular FormulaC4H2ClF3N2O
Molecular Weight186.52 g/mol
Structural Identifiers
SMILESC(C1=NN=C(O1)C(F)(F)F)Cl
InChIInChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2
InChIKeyGPXSXZGMVOSWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 723286-98-4): A Critical Heterocyclic Building Block for Pharmaceutical and Agrochemical Procurement


2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 723286-98-4) is a fluorinated heterocyclic intermediate featuring a 1,3,4-oxadiazole core substituted with an electrophilic chloromethyl group and an electron-withdrawing trifluoromethyl moiety . This substitution pattern confers distinct physicochemical properties including a measured LogP of 1.82720, LogD (pH 7.4) of 0.87048745, a topological polar surface area of 38.9 Ų, and boiling point of 144.3°C at 760 mmHg, with solubility in chloroform, dichloromethane, ethyl acetate, and methanol [1]. The compound is recognized as a key intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor for type 2 diabetes, with annual global demand exceeding 200 tons [2].

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole: Why In-Class 1,3,4-Oxadiazole Analogs Cannot Be Casually Substituted in R&D or Manufacturing


Procurement specialists and medicinal chemists cannot assume interchangeability among 1,3,4-oxadiazole derivatives. Even within the same heterocyclic class, the specific substitution pattern—chloromethyl at the 2-position versus trifluoromethyl at the 5-position—creates a unique reactivity profile that dictates downstream synthetic utility . Systematic matched-pair analyses demonstrate that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with superior metabolic stability and reduced hERG inhibition [1][2]. Furthermore, the chloromethyl group's nucleophilic substitution kinetics differ markedly from bromomethyl, hydroxymethyl, or unsubstituted analogs, directly affecting coupling efficiency with triazolopyrazine fragments in sitagliptin synthesis [3]. Substituting a generic 1,3,4-oxadiazole building block without quantitative validation of these differential properties risks synthesis failure, impurity formation, or suboptimal pharmacokinetic outcomes.

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (723286-98-4): Quantitative Differential Evidence for Scientific Selection


Isomeric Lipophilicity Advantage: 1,3,4-Oxadiazole Core Demonstrates Order-of-Magnitude Lower logD vs. 1,2,4-Oxadiazole Matched Pairs

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection revealed that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its isomeric partner [1]. The specific compound 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibits a measured LogD (pH 7.4) of 0.87048745, consistent with the class-level advantage of the 1,3,4-isomer [2]. This differential translates to significantly improved aqueous solubility and reduced hERG channel inhibition liability, factors that directly impact oral bioavailability and cardiac safety profiles in lead optimization programs [1].

Medicinal Chemistry Drug Design Bioisostere Selection Physicochemical Property Optimization

Commercial-Scale Synthetic Validation: 90.2% Yield Achieved in Optimized Cyclization Protocol vs. Traditional Phosphorus Oxychloride Methods

The synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been optimized to industrial relevance. Using 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine as the starting material with phosphorus oxychloride in 1,2-dichloroethane at 80-85°C for 20-24 hours, a reported yield of 90.2% with 97.3% purity was achieved [1]. This contrasts with earlier, less efficient cyclization approaches that generate substantial phosphorus-containing wastewater (approximately 5 tons of wastewater per ton of product using conventional POCl₃ methods) [2]. Recent patent literature discloses silicon compound-mediated cyclization alternatives that address these environmental and efficiency limitations [2].

Process Chemistry Pharmaceutical Manufacturing Scale-Up Synthesis Green Chemistry

Market Validation: >200 Tons Annual Demand Confirms Critical Role as Irreplaceable Sitagliptin Intermediate

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unequivocally established as a key intermediate of sitagliptin, a DPP-4 inhibitor for type 2 diabetes treatment, with annual demand exceeding 200 tons [1]. This large-volume commercial requirement distinguishes this specific compound from research-grade 1,3,4-oxadiazole analogs that lack validated industrial utility. The compound's electrophilic chloromethyl group enables the critical nucleophilic substitution coupling with triazolopyrazine fragments, a transformation that cannot be replicated by methyl, hydroxymethyl, or unsubstituted 1,3,4-oxadiazole derivatives .

Pharmaceutical Supply Chain API Intermediate Sourcing Market Demand Analysis Commercial Manufacturing

Dual Functional Group Synergy: Trifluoromethyl Enhances Metabolic Stability While Chloromethyl Enables Nucleophilic Derivatization

The compound features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group and a chloromethyl group, offering high electrophilicity and tunable reactivity . The trifluoromethyl moiety enhances metabolic stability and lipophilicity (LogP = 1.82720), while the chloromethyl group enables further derivatization through nucleophilic substitution or cross-coupling reactions . This dual functionality distinguishes it from analogs bearing only one reactive handle—such as 2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole (no electrophilic site for coupling) or 2-(chloromethyl)-1,3,4-oxadiazole (lacking CF₃-mediated metabolic stabilization)—which cannot simultaneously achieve both coupling capability and pharmacokinetic optimization.

Medicinal Chemistry Structure-Activity Relationship Building Block Selection Fluorine Chemistry

Regioisomeric Stability Advantage: 1,3,4-Oxadiazole Isomer Shows Superior Metabolic Stability and Reduced hERG Inhibition vs. 1,2,4-Oxadiazole

Matched pair analysis across the AstraZeneca compound collection revealed significant differences in metabolic stability and hERG inhibition between 1,2,4- and 1,3,4-oxadiazole isomers, with the 1,3,4-oxadiazole isomers consistently demonstrating more favorable profiles [1]. These differences are rationalized by intrinsically different charge distributions (e.g., dipole moments) between the regioisomers [1]. The target compound, 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, inherits these class-level advantages, providing a scaffold with inherently lower cardiac safety liability and improved metabolic half-life relative to hypothetical 1,2,4-oxadiazole analogs bearing identical substituents.

Drug Metabolism Safety Pharmacology hERG Liability ADME Optimization

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole: Validated Application Scenarios for Scientific Procurement and Industrial Use


Sitagliptin API Manufacturing: Multi-Ton Scale Production of DPP-4 Inhibitor for Type 2 Diabetes

This compound is an established, irreplaceable intermediate in sitagliptin synthesis with annual commercial demand exceeding 200 tons [1]. The chloromethyl group undergoes nucleophilic substitution with triazolopyrazine fragments, a transformation validated at industrial scale [1]. Procurement specifications require purity ≥98% (commercial standard: 97.3-98.0%) to ensure API quality compliance [2]. The optimized synthetic protocol achieving 90.2% yield supports cost-effective manufacturing [3].

Medicinal Chemistry Lead Optimization: Scaffold Selection for Improved ADME and Reduced Cardiac Safety Liability

The 1,3,4-oxadiazole core provides an order-of-magnitude lower lipophilicity (log D) compared to 1,2,4-oxadiazole isomers, directly improving aqueous solubility and reducing hERG inhibition [1]. The trifluoromethyl group further enhances metabolic stability . For lead optimization programs prioritizing oral bioavailability and cardiac safety, this building block offers a validated scaffold with a measured LogD of 0.87048745 at pH 7.4 and favorable Lipinski compliance [2][3].

Agrochemical Development: Fungicidal and Pesticidal Lead Generation Using Fluorinated Heterocyclic Scaffolds

The compound serves as a research reagent in pesticide and agrochemical development [1]. Recent patent literature discloses 1,3,4-oxadiazole derivatives as new antifungal agents for controlling phytopathogenic fungi . The electrophilic chloromethyl group enables coupling with diverse aromatic and heterocyclic amines to generate screening libraries, while the trifluoromethyl substituent enhances environmental persistence and target-site bioavailability [2].

Process Chemistry R&D: Green Chemistry Optimization and Silicon-Mediated Cyclization Method Development

Current industrial synthesis using POCl₃ generates approximately 5 tons of phosphorus-containing wastewater per ton of product, creating opportunities for greener alternatives [1]. Recent patent filings (US 2024/0124401 A1) disclose silicon compound-mediated cyclization methods that address these environmental limitations [1]. For process chemistry groups developing sustainable manufacturing routes, this compound represents a model substrate for evaluating novel cyclization technologies applicable to oxadiazole synthesis broadly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.